molecular formula C12H8BrN5OS B3973147 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B3973147
M. Wt: 350.20 g/mol
InChI Key: ZJVXLEKVKNUNSH-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that features a bromophenyl group, a thiazole ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromophenyl thiazolamine with 1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other research applications .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5OS/c13-8-3-1-7(2-4-8)9-5-20-12(16-9)17-11(19)10-14-6-15-18-10/h1-6H,(H,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVXLEKVKNUNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 3
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide

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